

# Spectroscopic Analysis of 5-Formylfuran-3-boronic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *5-Formylfuran-3-boronic acid*

Cat. No.: *B151830*

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Formylfuran-3-boronic acid**, a valuable building block in medicinal chemistry and materials science.<sup>[1]</sup> The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring such data are also provided to aid researchers in their analytical endeavors.

## Spectroscopic Data Summary

The quantitative spectroscopic data for **5-Formylfuran-3-boronic acid** is summarized in the tables below. It is important to note that while extensive searches have been conducted, a complete set of experimentally verified data for this specific isomer is not readily available in the public domain. Therefore, the tables include a combination of data from commercial suppliers and predicted values based on the chemical structure and data from analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For **5-Formylfuran-3-boronic acid**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are crucial for confirming its identity and purity.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~9.6	Singlet	Aldehyde CHO
~8.3	Singlet	Furan C2-H
~7.0	Singlet	Furan C4-H
~5.5	Broad Singlet	Boronic acid $\text{B}(\text{OH})_2$

Note: Predicted values are based on the analysis of similar furan and boronic acid derivatives. The boronic acid protons are often broad and may exchange with water in the solvent.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
~185	Aldehyde C=O
~155	Furan C5
~150	Furan C2
~125	Furan C4
~120	Furan C3

Note: The carbon attached to the boron atom (C3) often exhibits a broader signal and its chemical shift can be influenced by the solvent and concentration.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5-Formylfuran-3-boronic acid** is expected to show characteristic absorption bands for the aldehyde, furan ring, and boronic acid moieties.

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3500-3200	Strong, Broad	O-H stretch (boronic acid, hydrogen-bonded)
~3100	Medium	C-H stretch (furan ring)
~2850, ~2750	Weak	C-H stretch (aldehyde)
~1680	Strong	C=O stretch (aldehyde)
~1580, ~1470	Medium	C=C stretch (furan ring)
~1350	Strong	B-O stretch
~1020	Medium	C-O-C stretch (furan ring)

## Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Table 4: Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)	Ion
139.02081	[M-H] <sup>-</sup> (Predicted)
141.03537	[M+H] <sup>+</sup> (Predicted)
163.01731	[M+Na] <sup>+</sup> (Predicted)

Note: The predicted mass spectrometry data is for the monoisotopic mass of C<sub>5</sub>H<sub>5</sub>BO<sub>4</sub>. The presence of boron isotopes (<sup>10</sup>B and <sup>11</sup>B) will result in a characteristic isotopic pattern for boron-containing fragments.

## Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized for small organic molecules and should be adapted as necessary for the specific instrumentation and sample characteristics.

## NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Formylfuran-3-boronic acid** in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, Methanol-d<sub>4</sub>) in an NMR tube. The choice of solvent is critical, as boronic acids can form oligomers, leading to broad signals. Using a solvent like d<sub>4</sub>-methanol can sometimes provide sharper spectra.
- Instrument Setup:
  - Use a standard NMR spectrometer (e.g., 400 MHz or higher).
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to obtain optimal resolution.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a one-dimensional <sup>1</sup>H NMR spectrum.
  - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  - Process the data by applying a Fourier transform, phase correction, and baseline correction.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- <sup>13</sup>C NMR Acquisition:
  - Acquire a one-dimensional proton-decoupled <sup>13</sup>C NMR spectrum.
  - Due to the lower natural abundance of <sup>13</sup>C, a larger number of scans is required (e.g., 1024 or more).
  - Process the data similarly to the <sup>1</sup>H NMR spectrum.

## FT-IR Spectroscopy Protocol

- Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **5-Formylfuran-3-boronic acid** powder directly onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
  - Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
  - Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.
- Data Acquisition:
  - Record a background spectrum of the empty ATR crystal or a blank KBr pellet.
  - Place the sample in the FTIR spectrometer.
  - Acquire the sample spectrum over the desired range (typically 4000-400  $\text{cm}^{-1}$ ).
  - The final spectrum is presented in terms of transmittance or absorbance.

## Mass Spectrometry Protocol

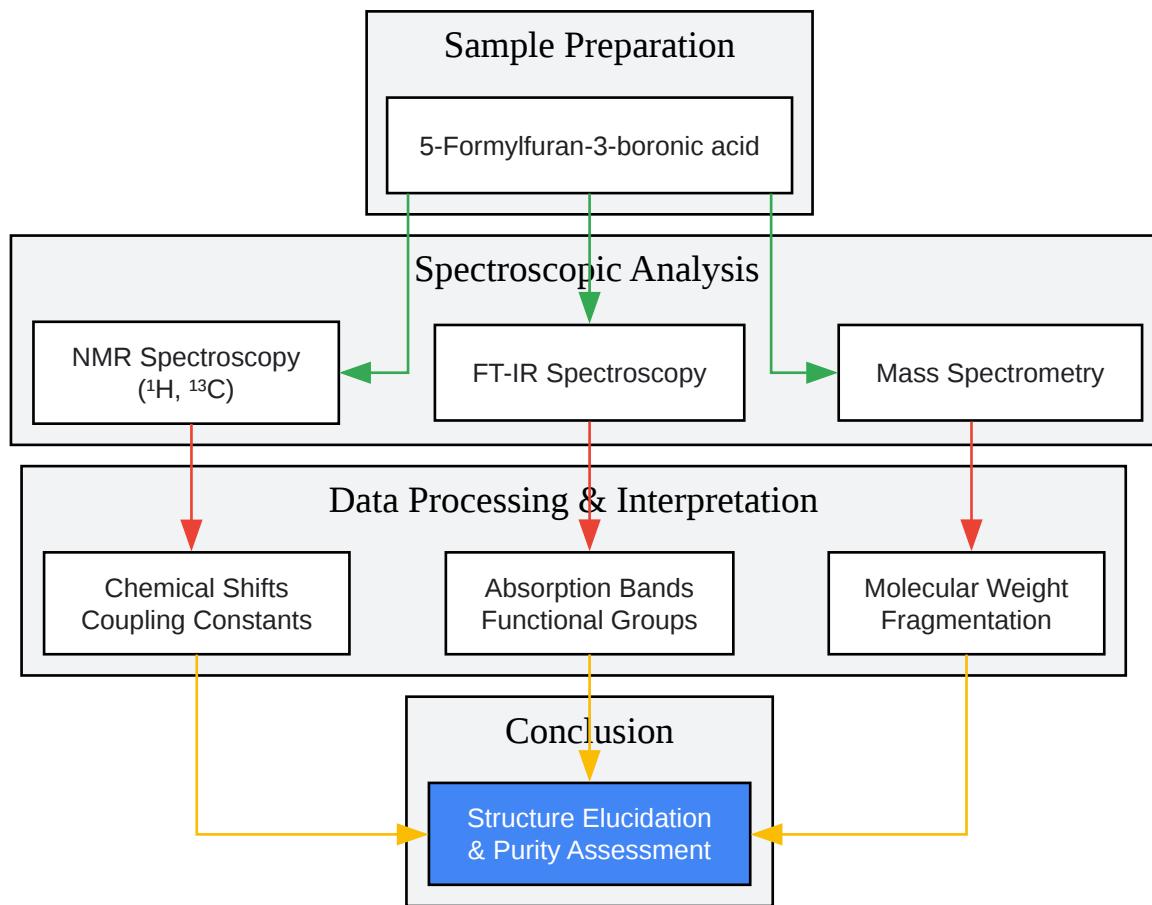
- Sample Preparation:
  - Prepare a dilute solution of **5-Formylfuran-3-boronic acid** in a suitable solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10  $\mu\text{g/mL}$ .
- Ionization Method:
  - Electrospray ionization (ESI) is a common and suitable method for this type of molecule. It can be run in either positive or negative ion mode to detect  $[\text{M}+\text{H}]^+$  or  $[\text{M}-\text{H}]^-$  ions, respectively.

- Mass Analysis:
  - Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
  - Acquire a full scan mass spectrum to determine the molecular weight.
  - For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern of the molecular ion.
- Data Analysis:
  - Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass.
  - Analyze the isotopic pattern to confirm the presence of boron.
  - Interpret the fragmentation pattern to further support the proposed structure.

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small molecule like **5-Formylfuran-3-boronic acid**.



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Caption: Workflow for Spectroscopic Analysis.

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## References

- 1. 5-Formylfuran-3-boronic acid(62306-80-3) 1H NMR [m.chemicalbook.com]
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